molecular formula C11H10ClNO4 B12896510 2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate

2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate

Cat. No.: B12896510
M. Wt: 255.65 g/mol
InChI Key: LNROSYBTGCMXSX-UHFFFAOYSA-N
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Description

2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate is a chemical compound with the molecular formula C11H10ClNO4. It is a derivative of benzo[d]isoxazole, a heterocyclic compound known for its diverse applications in medicinal chemistry and material science. The presence of the chloro and acetate groups in its structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate typically involves the reaction of 5-chlorobenzo[d]isoxazole with ethylene glycol monoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, ensuring the complete conversion of the starting materials to the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H10ClNO4

Molecular Weight

255.65 g/mol

IUPAC Name

2-[(5-chloro-1,2-benzoxazol-3-yl)oxy]ethyl acetate

InChI

InChI=1S/C11H10ClNO4/c1-7(14)15-4-5-16-11-9-6-8(12)2-3-10(9)17-13-11/h2-3,6H,4-5H2,1H3

InChI Key

LNROSYBTGCMXSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=NOC2=C1C=C(C=C2)Cl

Origin of Product

United States

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